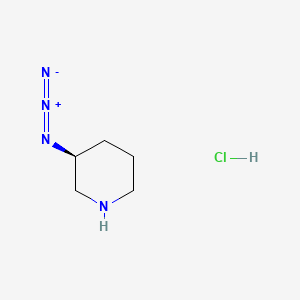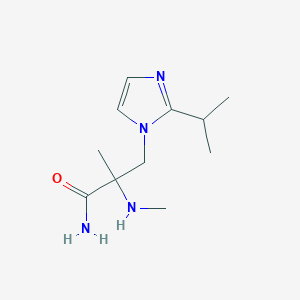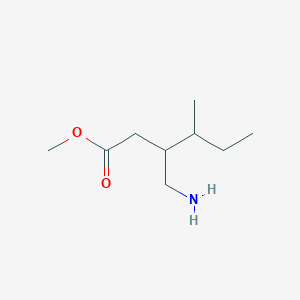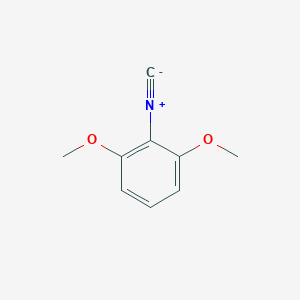
(3S)-3-azidopiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Azidopiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an azido group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-azidopiperidine hydrochloride typically involves the azidation of a suitable piperidine precursor. One common method includes the reaction of (3S)-3-chloropiperidine with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Azidopiperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: (3S)-3-Aminopiperidine.
Substitution: Various substituted piperidines.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Azidopiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex molecules.
Biology: Employed in the study of biological systems, including as a precursor for bioorthogonal chemistry applications.
Medicine: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-azidopiperidine hydrochloride depends on its specific application. In bioorthogonal chemistry, for example, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it useful for labeling and tracking biomolecules in complex biological systems.
Comparación Con Compuestos Similares
(3S)-3-Chloropiperidine: A precursor in the synthesis of (3S)-3-azidopiperidine hydrochloride.
(3S)-3-Aminopiperidine: A reduction product of this compound.
(3S)-3-Hydroxypiperidine: Another piperidine derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal reactions. This sets it apart from other piperidine derivatives that may not have the same versatility in chemical transformations and applications.
Propiedades
Número CAS |
2824986-61-8 |
|---|---|
Fórmula molecular |
C5H11ClN4 |
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
(3S)-3-azidopiperidine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
Clave InChI |
NELLSBQFMZQTDT-JEDNCBNOSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)N=[N+]=[N-].Cl |
SMILES canónico |
C1CC(CNC1)N=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)












